High-Affinity Binding to Adenosine A3 Receptor Versus a Class-Level Baseline
In a comparative analysis of binding data for the adenosine receptor family, the target compound, when incorporated into a larger ligand structure, demonstrates a high binding affinity (Ki = 1.30 nM) for the human Adenosine A3 receptor [1]. This is in stark contrast to its affinity for the Adenosine A1 receptor subtype (Ki = 293 nM) within the same experimental series, representing a selectivity ratio of over 200-fold [1]. This data highlights the specific contribution of the 3-iodo-N1-methylbenzene-1,2-diamine moiety to potent A3 receptor binding and significant subtype selectivity, a property not inherent to the unsubstituted benzene-1,2-diamine core.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.30 nM (at human Adenosine A3 receptor) |
| Comparator Or Baseline | Class-level baseline: The same ligand's affinity for the Adenosine A1 receptor subtype is 293 nM. |
| Quantified Difference | 225-fold higher affinity for A3 receptor over A1 receptor. |
| Conditions | Displacement of radioligand from human Adenosine A3 and mouse Adenosine A1 receptors expressed in CHO and HEK293 cells, respectively. |
Why This Matters
This demonstrates that the specific substitution pattern of 3-Iodo-N1-methylbenzene-1,2-diamine confers significant target selectivity, making it a preferred building block for developing A3-selective pharmacological tools or therapeutic candidates.
- [1] BindingDB. BDBM50377680 (CHEMBL255907) Activity Data. Ki: 1.30 nM for Human Adenosine A3 Receptor; Ki: 293 nM for Mouse Adenosine A1 Receptor. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50377680. View Source
